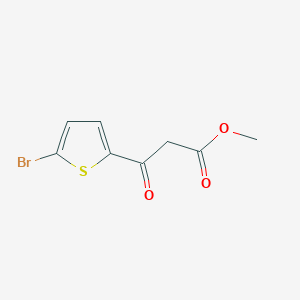








|
REACTION_CXSMILES
|
[H-].[Na+].O1CCCC1.[C:8](=[O:13])([O:11][CH3:12])OC.[Br:14][C:15]1[S:16][C:17]([C:20](=[O:22])[CH3:21])=[CH:18][CH:19]=1>>[Br:14][C:15]1[S:16][C:17]([C:20](=[O:22])[CH2:21][C:8]([O:11][CH3:12])=[O:13])=[CH:18][CH:19]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
8.218 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC(=CC1)C(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To a 500 mL round bottom flask was added
|
|
Type
|
ADDITION
|
|
Details
|
was added in portions
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the dropwise addition of water (100.0 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (150.00 mL×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was split in half
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CUSTOM
|
|
Details
|
purified
|
|
Type
|
CUSTOM
|
|
Details
|
a ISCO (40 g cartridge, gradient hexanes to 25% EtOAc over 30 min)
|
|
Duration
|
30 min
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(S1)C(CC(=O)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.547 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |